molecular formula C11H9ClN2O3 B1632705 ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate CAS No. 127094-58-0

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B1632705
CAS No.: 127094-58-0
M. Wt: 252.65 g/mol
InChI Key: XNSPDXHNZQVZRQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method involves the condensation reaction at high temperatures, followed by ring cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

Chemical Reactions Analysis

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways . This compound can inhibit or activate specific enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

Properties

IUPAC Name

ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPDXHNZQVZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345145
Record name Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127094-58-0
Record name Ethyl 6-chloro-4-hydroxy[1,5]naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
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ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
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ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 4
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 5
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 6
ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate

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